1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol
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Overview
Description
1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol is a complex organic compound that features a combination of azepane, pyrrolidine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-(pyrrolidin-1-ylmethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with azepane under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azepan-1-yl)-4-chlorophthalazine
- 1-(Azepan-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one
Uniqueness
1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O2/c21-18-7-8-20(17(13-18)14-22-11-5-6-12-22)25-16-19(24)15-23-9-3-1-2-4-10-23/h7-8,13,19,24H,1-6,9-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBISLZRWTXIUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=C(C=C(C=C2)Cl)CN3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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